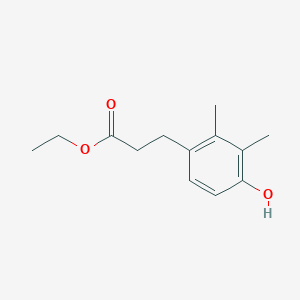

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring, as well as an ethyl ester group attached to the propionic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is typically heated and stirred to facilitate the formation of the ester.

Análisis De Reacciones Químicas

Hydrolysis

The hydrolysis of the ethyl ester can be performed using aqueous alkaline conditions (e.g., KOH in water) to yield the corresponding carboxylic acid:

3 4 Hydroxy 2 3 dimethyl phenyl propionic acid ethyl ester+KOHH2O3 4 Hydroxy 2 3 dimethyl phenyl propionic acid+Ethanol

Formation of Hydrazides

Another significant reaction involves the conversion of the ester into hydrazides by reacting with hydrazine hydrate under reflux conditions:

3 4 Hydroxy 2 3 dimethyl phenyl propionic acid ethyl ester+HydrazineRefluxHydrazide

This reaction is crucial for further modifications leading to biologically active derivatives.

Peptide Bond Formation

The compound can also participate in peptide bond formation through coupling reactions with amines using coupling agents like DCC (Dicyclohexylcarbodiimide):

Hydrazide+AmineDCCPeptide

C-C Coupling Reactions

C-C coupling reactions can be performed using trichloroacetimidates or acetates in the presence of Lewis acids, allowing for structural modifications that enhance biological activity:

Trichloroacetimidate+NucleophileLewis AcidC C Coupled Product

-

Research Findings and Applications

Recent studies have highlighted the potential pharmacological activities of derivatives of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester. For instance:

-

Anticancer Activity : Some derivatives have shown promising results as histone deacetylase inhibitors (HDACIs), which could have implications in cancer therapy .

-

Antifungal Activity : Other derivatives have been evaluated for their antifungal properties against drug-resistant strains .

The chemical reactions involving this compound are diverse and lead to various derivatives with significant biological activities. Ongoing research continues to explore these compounds' potential therapeutic applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(4-hydroxy-2,3-dimethyl-phenyl)-propionic acid exhibit significant antiproliferative effects against cancer cell lines. For instance, a series of compounds synthesized from this ester were shown to selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The compounds were designed to target histone deacetylases (HDACs), which are critical in cancer progression and cell cycle regulation.

Table 1: Antiproliferative Activity of Derivatives

| Compound | IC50 (mg/mL) | Target Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

These findings suggest that the modifications to the compound enhance its efficacy as an anticancer agent by interacting with specific signaling pathways, such as those mediated by heat shock proteins .

Synthesis of Optically Active Intermediates

The compound serves as a valuable intermediate in the synthesis of optically active pharmaceuticals. A notable process involves the reaction of L-tyrosine derivatives to yield chiral compounds useful in drug development . This method highlights the versatility of 3-(4-hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester in producing complex molecules with high optical purity.

Herbicide Development

Research indicates that derivatives of this compound can be utilized in the formulation of agrochemicals, particularly herbicides. The ability to modify the chemical structure allows for the design of compounds that can selectively inhibit plant growth regulators, thus providing a pathway for developing targeted herbicides with reduced environmental impact .

Structure-Activity Relationship Studies

A comprehensive study investigated various structural modifications of the ester to determine their effects on biological activity. The research focused on how substituents on the aromatic ring influence the compound's ability to inhibit HDACs and induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of synthesized compounds to target proteins involved in cancer progression. These studies provide insights into how structural variations affect interaction dynamics at the molecular level, guiding further optimization efforts for enhanced therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Hydroxy-2-methyl-phenyl)-propionic acid ethyl ester

- 3-(4-Hydroxy-3-methyl-phenyl)-propionic acid ethyl ester

- 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid methyl ester

Uniqueness

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Actividad Biológica

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester, a derivative of hydroxyphenyl propionic acid, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article reviews the biological activity of this compound, focusing on its anticancer effects and antioxidant capabilities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a hydroxy group at the para position on the aromatic ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In particular:

- Cell Viability Studies : A series of derivatives were tested against various cancer cell lines, including A549 (non-small cell lung cancer) and HCT-116 (colon cancer). Compounds exhibited varying degrees of cytotoxicity. For instance, certain derivatives showed a reduction in A549 cell viability by up to 50% compared to control treatments .

- Mechanism of Action : The observed anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, some studies indicated that these compounds might act through the heat shock protein 90 (HSP90) pathway, which is vital for cancer cell survival .

- Selectivity : Importantly, these compounds demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells like Vero and HEK-293 cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound:

- DPPH Radical Scavenging Assay : In vitro assays have shown that derivatives possess notable antioxidant properties. The DPPH assay results indicated that some compounds had reducing capabilities comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

- Structure-Activity Relationship : The antioxidant activity appears to be structure-dependent; modifications to the hydroxy or methyl groups can enhance or diminish this property. For example, variations in the alkyl chain length or branching can significantly affect the radical scavenging efficiency .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of these compounds:

- Study on Colon Cancer Cells : A study synthesized 24 derivatives based on structure modifications of similar compounds and assessed their antiproliferative activity against HCT-116 cells. Some compounds exhibited IC50 values as low as 0.12 mg/mL, indicating strong inhibitory action against cancer cell proliferation .

- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that these compounds may also inhibit tumor growth effectively without significant toxicity, warranting further investigation into their therapeutic potential .

Data Tables

| Compound | Cell Line | IC50 (mg/mL) | Selectivity |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | High |

| 7g | HCT-116 | 0.12 | High |

| 7d | HCT-116 | 0.81 | Moderate |

| Control | Doxorubicin | 2.29 | Low |

Propiedades

IUPAC Name |

ethyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-16-13(15)8-6-11-5-7-12(14)10(3)9(11)2/h5,7,14H,4,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPDXOMKOVSTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=C(C=C1)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.